2,4'-Dibromoacetophenone
Overview
Description
2,4'-Dibromoacetophenone is a brominated acetophenone derivative, which is a compound of interest in various chemical syntheses and reactions. Although the provided papers do not directly discuss 2,4'-Dibromoacetophenone, they do provide insights into related compounds and their synthesis, structure, and properties, which can be informative for understanding 2,4'-Dibromoacetophenone.
Synthesis Analysis
The synthesis of related brominated acetophenone compounds involves multiple steps, including bromination, chlorination, and acylation, as seen in the synthesis of 2-bromo-2',4'-dichloroacetophenone . Similarly, the synthesis of 4-(2',4'-difluorophenyl) acetophenone via cross-coupling reactions indicates the versatility of acetophenone derivatives in chemical synthesis . The synthesis of 2,4-dihydroxyacetophenone from resorcinol and acetic acid under microwave irradiation suggests that 2,4'-Dibromoacetophenone could potentially be synthesized using similar methods with appropriate brominating agents .
Molecular Structure Analysis
The molecular structure of related compounds has been determined using various spectroscopic techniques, including NMR and IR, as well as X-ray crystallography . These analyses reveal the conformation and crystal packing of these molecules, which can be extrapolated to predict the structure of 2,4'-Dibromoacetophenone. For instance, the crystal structure of 2,4-dihydroxyacetophenone provides insights into the possible arrangement of substituents around the acetophenone core .
Chemical Reactions Analysis
Acetophenone derivatives undergo a variety of chemical reactions. For example, 2,4-dihydroxyacetophenone can form Schiff bases through reactions with different amines . The direct amidation of 2'-aminoacetophenones to produce isatin and iodoisatin demonstrates the reactivity of the acetophenone moiety in oxidative cyclization reactions . These reactions highlight the potential reactivity of 2,4'-Dibromoacetophenone in forming new compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated acetophenone derivatives, such as melting point, boiling point, density, and refractive index, have been characterized . These properties are crucial for the identification, purification, and application of these compounds in various chemical processes. The high yield and purity achieved in the synthesis of 4-(2',4'-difluorophenyl) acetophenone suggest that similar conditions could be optimized for the synthesis of 2,4'-Dibromoacetophenone .
Scientific Research Applications
Spectroscopic Analysis
2,4'-Dibromoacetophenone (2,4'-DBrA) has been analyzed using quantum chemical calculations and various spectroscopic techniques, including IR, 1H, and 13C NMR. These studies help in understanding the molecule's geometrical parameters, vibrational spectra, and electronic properties, providing valuable insights for further chemical research and applications (Kose, 2016).
Derivatization of Fatty Acids
Research has explored the use of 2,4'-dibromoacetophenone in the derivatization process of fatty acids, aiming to improve UV detection in HPLC instruments. This chemical reaction alters the properties of fatty acids to enhance their detection and analysis, which is crucial in various fields like biochemistry and nutrition (Ahda, Guntarti, & Kusbandari, 2016).
Green Chemistry Approach
In the context of green chemistry, 2,4'-dibromoacetophenone has been studied as part of the process for synthesizing dihydroxyacetophenone from resorcinol and acetic acid. Such research highlights the potential of using environmentally benign agents and non-polluting catalysts in chemical synthesis, contributing to sustainable practices in the chemical industry (Yadav & Joshi, 2002).
Safety And Hazards
Future Directions
2,4’-Dibromoacetophenone has been used in a novel method for the fast and precise quantification of PLGA by RP-HPLC . The polymer is hydrolyzed into its monomers, glycolic acid, and lactic acid. Afterwards, the monomers are derivatized with the absorption-enhancing molecule 2,4’-dibromoacetophenone .
properties
IUPAC Name |
2-bromo-1-(4-bromophenyl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Br2O/c9-5-8(11)6-1-3-7(10)4-2-6/h1-4H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKJSFKCZZIXQIP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)CBr)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Br2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4059201 | |
Record name | Ethanone, 2-bromo-1-(4-bromophenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4059201 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.94 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Merck Index] Off-white crystalline powder with a pungent odor; [Alfa Aesar MSDS] | |
Record name | p-Bromophenacyl bromide | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
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Product Name |
2,4'-Dibromoacetophenone | |
CAS RN |
99-73-0 | |
Record name | 4-Bromophenacyl bromide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=99-73-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | p-Bromophenacyl bromide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000099730 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,4'-Dibromoacetophenone | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6224 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | Ethanone, 2-bromo-1-(4-bromophenyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Ethanone, 2-bromo-1-(4-bromophenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4059201 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,4'-dibromoacetophenone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.530 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | P-BROMOPHENACYL BROMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PN0FRW1G4Z | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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